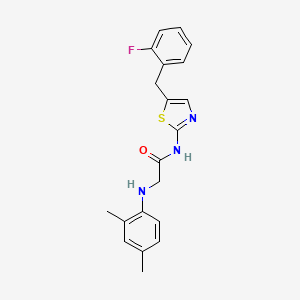
2-((2,4-dimethylphenyl)amino)-N-(5-(2-fluorobenzyl)thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2,4-dimethylphenyl)amino)-N-(5-(2-fluorobenzyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H20FN3OS and its molecular weight is 369.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((2,4-dimethylphenyl)amino)-N-(5-(2-fluorobenzyl)thiazol-2-yl)acetamide , hereafter referred to as Compound A , is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized derivatives.
- Molecular Formula : C26H25FN4O4S
- Molecular Weight : 508.6 g/mol
- IUPAC Name : N-(2,4-dimethylphenyl)-5-[(2-fluorophenyl)methyl-(furan-2-ylmethyl)amino]-2-methylsulfonylpyrimidine-4-carboxamide
- InChI Key : DKIQISMNERPAJP-UHFFFAOYSA-N
Synthesis and Derivatives
The synthesis of Compound A involves multiple steps, including the preparation of the thiazole and acetamide groups. The compound can be synthesized through a series of reactions involving starting materials such as 2,4-dimethylphenylamine and various thiazole derivatives. The synthesis pathways are critical for understanding the structure-activity relationship (SAR) of Compound A and its derivatives.
Antitumor Activity
Compound A has been evaluated for its antitumor properties against various human cancer cell lines. A study screened numerous derivatives of related compounds for their cytotoxic effects on approximately 60 human tumor cell lines from nine different neoplastic diseases. Among these, certain derivatives exhibited significant anticancer activity, suggesting that modifications to the core structure can enhance efficacy against specific cancer types .
The biological activity of Compound A is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in cancer progression. The thiazole moiety is believed to play a crucial role in mediating these interactions, potentially through enzyme inhibition or receptor modulation. The exact mechanism remains under investigation but may involve:
- Inhibition of key signaling pathways in cancer cells.
- Modulation of apoptotic pathways leading to increased tumor cell death.
Study 1: Anticancer Activity Evaluation
In a notable study, various derivatives were synthesized based on the amide bond bioisosterism approach. These derivatives were tested for their antiproliferative activities in several cancer cell lines including L1210 (murine leukemia), CEM (human T-lymphocyte), and HeLa (cervical carcinoma). Results indicated that some compounds exhibited IC50 values significantly lower than those of existing therapies, highlighting their potential as new anticancer agents .
Study 2: Structure-Activity Relationship Analysis
A detailed SAR analysis revealed that modifications to the fluorobenzyl and thiazole groups could enhance selectivity and potency against specific targets. For instance, substituting different functional groups at the 5-position on the thiazole ring led to varied biological responses, emphasizing the importance of chemical diversity in drug development .
Data Table: Biological Activity Summary
| Compound | Cell Line Tested | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | L1210 | 8.5 | Anticancer |
| Compound B | CEM | 6.3 | Anticancer |
| Compound C | HeLa | 10.1 | Anticancer |
特性
IUPAC Name |
2-(2,4-dimethylanilino)-N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS/c1-13-7-8-18(14(2)9-13)22-12-19(25)24-20-23-11-16(26-20)10-15-5-3-4-6-17(15)21/h3-9,11,22H,10,12H2,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNZTCLRLHKLHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













